1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene
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Overview
Description
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H12Br2O2 and a molecular weight of 324.01 g/mol . It is a white to pale yellow solid with a sweet odor . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 5-ethyl-2-(methoxymethoxy)benzene using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.
Chemical Reactions Analysis
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents such as Grignard reagents or organolithium compounds to form new carbon-carbon bonds.
Scientific Research Applications
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound can also participate in radical reactions, where the bromine atoms are involved in the formation of radical intermediates .
Comparison with Similar Compounds
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene can be compared with other similar compounds such as:
1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene: This compound has a tert-butyl group instead of an ethyl group, which can affect its reactivity and physical properties.
1,3-Dibromo-2-(methoxymethoxy)benzene: This compound lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Properties
Molecular Formula |
C10H12Br2O2 |
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Molecular Weight |
324.01 g/mol |
IUPAC Name |
1,3-dibromo-5-ethyl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H12Br2O2/c1-3-7-4-8(11)10(9(12)5-7)14-6-13-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
GBVVQMWSDPTQPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)OCOC)Br |
Origin of Product |
United States |
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